2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI) 2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 154475-75-9
VCID: VC21137855
InChI: InChI=1S/C9H15NO2/c1-4-5-8-6-10(7(2)3)9(11)12-8/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1
SMILES: CC=CC1CN(C(=O)O1)C(C)C
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)

CAS No.: 154475-75-9

Cat. No.: VC21137855

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI) - 154475-75-9

Specification

CAS No. 154475-75-9
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (5S)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C9H15NO2/c1-4-5-8-6-10(7(2)3)9(11)12-8/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1
Standard InChI Key VSHLPFDCSIMKJZ-ZJELKQJVSA-N
Isomeric SMILES C/C=C/[C@H]1CN(C(=O)O1)C(C)C
SMILES CC=CC1CN(C(=O)O1)C(C)C
Canonical SMILES CC=CC1CN(C(=O)O1)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator